![molecular formula C15H15N3OS B14619355 6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole CAS No. 60524-79-0](/img/structure/B14619355.png)
6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an ethyl group at the 6th position of the benzimidazole ring and a pyridin-2-ylmethanesulfinyl group at the 2nd position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole can be achieved through several synthetic routes. One common method involves the reaction of 6-ethylbenzimidazole with pyridin-2-ylmethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Formation of 6-Ethyl-2-[(pyridin-2-yl)methanesulfonyl]-1H-benzimidazole
Reduction: Formation of 6-Ethyl-2-[(pyridin-2-yl)methanesulfanyl]-1H-benzimidazole
Substitution: Formation of various substituted benzimidazole derivatives
Applications De Recherche Scientifique
6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with DNA or proteins, affecting cellular processes such as replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lansoprazole: A proton pump inhibitor with a similar benzimidazole structure.
Omeprazole: Another proton pump inhibitor with a benzimidazole core.
Pantoprazole: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives. Its combination of an ethyl group and a pyridin-2-ylmethanesulfinyl group may result in unique interactions with molecular targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
60524-79-0 |
|---|---|
Formule moléculaire |
C15H15N3OS |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
6-ethyl-2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H15N3OS/c1-2-11-6-7-13-14(9-11)18-15(17-13)20(19)10-12-5-3-4-8-16-12/h3-9H,2,10H2,1H3,(H,17,18) |
Clé InChI |
UEYUHDVJLPSCFG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




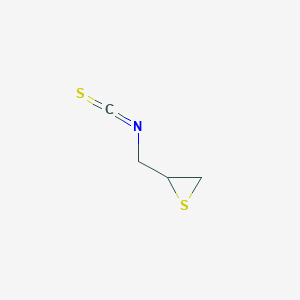
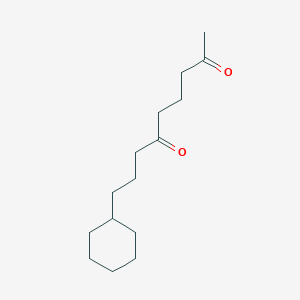
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
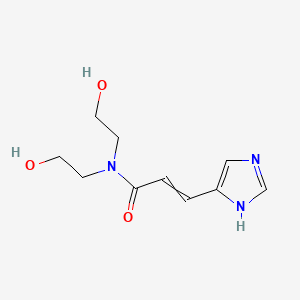
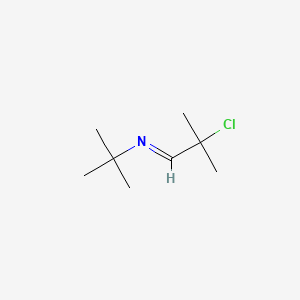
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
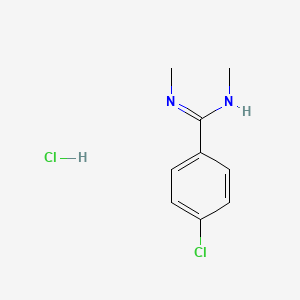


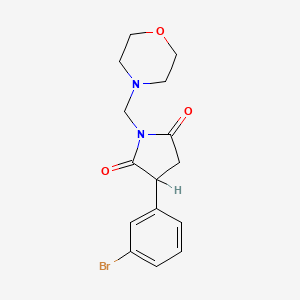

![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
